molecular formula C6H5N3O B1442517 Isoxazolo[4,5-c]pyridin-3-amine CAS No. 1229383-25-8

Isoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B1442517
CAS No.: 1229383-25-8
M. Wt: 135.12 g/mol
InChI Key: RBYICHYEXYRQFK-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

A highly efficient and green method has been developed for the rapid preparation of highly functionalized isoxazolo[4,5-c]pyridin-3-amine derivatives. This process has a broad substrate scope, is operationally simple, and generally requires no chromatographic purification. The reaction typically involves the use of water as the reaction solvent, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable and green synthetic routes developed in laboratory settings suggest potential for industrial application. The use of water as a solvent and the absence of chromatographic purification steps make the process economically viable and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoxazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isoxazolo[4,5-c]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which isoxazolo[4,5-c]pyridin-3-amine exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[4,5-c]pyridin-3-amine is unique due to the fusion of the isoxazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1,2]oxazolo[4,5-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYICHYEXYRQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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